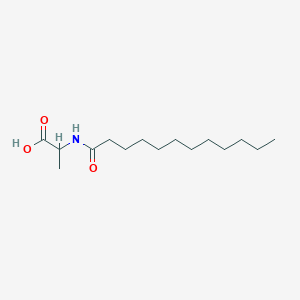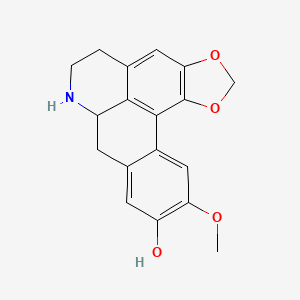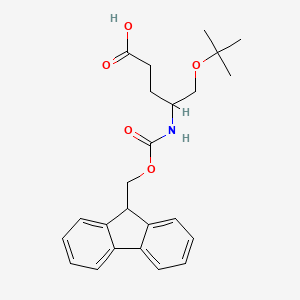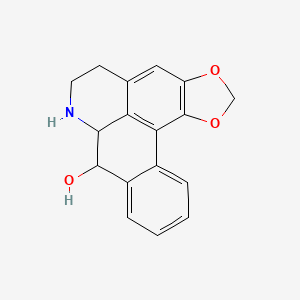
1-Butyldihydropyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyldihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a butyl group at position 1 and keto groups at positions 2 and 4 makes this compound unique. Dihydropyrimidines have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyldihydropyrimidine-2,4(1h,3h)-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., zinc chloride) or solid acid catalysts (e.g., sulfonated resins) can be employed to facilitate the reaction. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
化学反应分析
Types of Reactions
1-Butyldihydropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.
Reduction: Reduction of the keto groups can yield the corresponding dihydropyrimidine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrimidine-2,4-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted dihydropyrimidines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The biological activity of 1-Butyldihydropyrimidine-2,4(1h,3h)-dione is thought to be mediated through its interaction with specific molecular targets. For example, it may inhibit enzymes such as dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
1-Butyldihydropyrimidine-2,4(1h,3h)-dione can be compared with other dihydropyrimidine derivatives, such as:
1-Methyldihydropyrimidine-2,4(1h,3h)-dione: Similar structure but with a methyl group instead of a butyl group.
1-Phenyldihydropyrimidine-2,4(1h,3h)-dione: Contains a phenyl group, which may confer different biological activities.
1-Ethyldihydropyrimidine-2,4(1h,3h)-dione: Contains an ethyl group, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
CAS 编号 |
705-05-5 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
1-butyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2-6H2,1H3,(H,9,11,12) |
InChI 键 |
SAZPCUUICLFRKE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B12321941.png)


![6-[Dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12321957.png)

![8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B12321981.png)

![1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B12322003.png)

![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)

![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)

